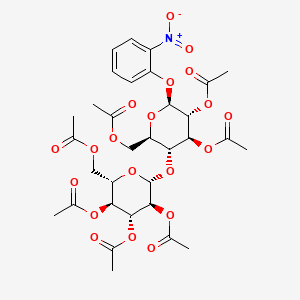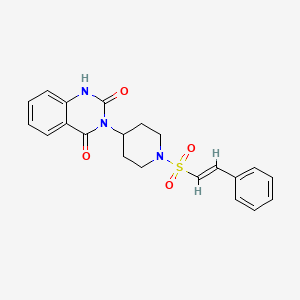
o-Nitrophenyl-D-Cellobioside Heptaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Nitrophenyl-D-Cellobioside Heptaacetate is a chemically modified disaccharide often used as a substrate to assess β-glucosidase activity. It incorporates an o-nitrophenyl group, serving as a chromogenic marker for the enzymatic breakdown of cellobiose . The compound has a molecular formula of C32H39NO20 and a molecular weight of 757.65 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Nitrophenyl-D-Cellobioside Heptaacetate typically involves the acetylation of o-Nitrophenyl-D-Cellobioside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: o-Nitrophenyl-D-Cellobioside Heptaacetate primarily undergoes hydrolysis reactions, especially when used as a substrate for β-glucosidase. The hydrolysis results in the cleavage of the glycosidic bond, releasing o-nitrophenol and cellobiose derivatives.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidase under aqueous conditions.
Acetylation: Acetic anhydride and pyridine for the initial synthesis.
Major Products Formed:
Hydrolysis: o-Nitrophenol and cellobiose derivatives.
Acetylation: this compound.
Applications De Recherche Scientifique
o-Nitrophenyl-D-Cellobioside Heptaacetate is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate to study enzyme kinetics and mechanisms of β-glucosidase.
Biology: To assess the activity of β-glucosidase in various biological samples.
Mécanisme D'action
The compound acts as a substrate for β-glucosidase, an enzyme that catalyzes the hydrolysis of β-glucosidic bonds. The o-nitrophenyl group serves as a chromogenic marker, releasing o-nitrophenol upon enzymatic cleavage. This release can be quantitatively measured, providing insights into the enzyme’s activity and kinetics .
Comparaison Avec Des Composés Similaires
p-Nitrophenyl-β-D-Cellobioside: Another chromogenic substrate used for similar enzymatic studies.
p-Nitrophenyl-β-D-Lactoside: Used in colorimetric assays for β-galactosidase activity.
Methylumbelliferyl-β-D-Cellobioside: A fluorogenic substrate for studying cellulase activity.
Uniqueness: o-Nitrophenyl-D-Cellobioside Heptaacetate is unique due to its specific acetylation, which enhances its stability and makes it suitable for various biochemical assays. Its chromogenic properties allow for easy detection and quantification of enzymatic activity, making it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C32H39NO20 |
|---|---|
Poids moléculaire |
757.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24+,25-,26+,27+,28-,29+,30-,31+,32+/m0/s1 |
Clé InChI |
KZSYMFJBBGZUFS-MXSFRNORSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14108999.png)
![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14109005.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109015.png)


![5-{(2E)-2-[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14109024.png)
![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14109030.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109040.png)


![N'-[(1Z)-1-(2-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14109055.png)
![1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109060.png)

